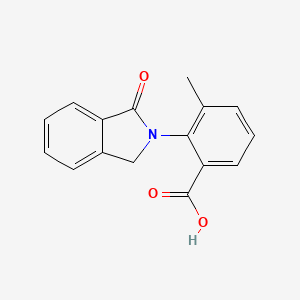

3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Description

Structural Classification Within Isoindole Derivatives

3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid belongs to the broader classification of isoindole derivatives, specifically categorized as an isoindolinone-substituted benzoic acid derivative. The isoindole structural framework consists of a benzene ring fused with a pyrrole ring, creating a bicyclic heterocyclic system that serves as the foundation for numerous biologically active compounds. Within this classification system, the compound represents a substituted isoindoline derivative where the nitrogen atom carries a substituted benzoic acid moiety, distinguishing it from simpler isoindole structures.

The structural architecture of this compound can be analyzed through its component parts, beginning with the isoindolinone core structure. This core features a five-membered ring containing nitrogen that is fused to a benzene ring, with a carbonyl group at the 1-position creating the characteristic isoindolinone functionality. The nitrogen atom at position 2 serves as the attachment point for the substituted benzoic acid group, which itself contains a methyl substituent at the 3-position relative to the carboxylic acid functionality. This substitution pattern creates a molecular architecture that combines the stability of aromatic systems with the reactivity potential of both carboxylic acid and amide functional groups.

The compound's classification within isoindole derivatives is further refined by considering its oxidation state and substitution pattern. Unlike the parent isoindole structure, which exists as a 10π-electron aromatic system, this derivative incorporates a reduced isoindoline framework with additional carbonyl functionality. This structural modification significantly influences the compound's chemical behavior, as the presence of the carbonyl group introduces additional sites for intermolecular interactions and chemical reactivity. The specific positioning of the methyl group on the benzoic acid portion of the molecule creates asymmetry that may influence both physical properties and biological activity profiles.

| Structural Component | Chemical Environment | Functional Significance |

|---|---|---|

| Isoindolinone Core | Bicyclic aromatic-heterocyclic system | Provides structural rigidity and aromatic stability |

| Benzoic Acid Moiety | Aromatic carboxylic acid | Contributes to molecular polarity and hydrogen bonding capacity |

| Methyl Substituent | Aliphatic carbon on aromatic ring | Influences steric hindrance and lipophilic character |

| Amide Linkage | Nitrogen-carbon double bond character | Creates planar geometry and resonance stabilization |

The relationship between this compound and other isoindole derivatives can be understood through systematic structural comparison. Related compounds include simple isoindolinones without aromatic substitution, phthalimide derivatives that contain two carbonyl groups, and various N-substituted isoindoline compounds that lack carboxylic acid functionality. The unique combination of structural features in 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid positions it as a hybrid molecule that bridges different categories within the isoindole derivative classification system.

Historical Context of Isoindole-Based Compound Research

The historical development of isoindole-based compound research spans more than a century, with the fundamental isoindole structure being recognized and characterized since the early 1900s. The initial recognition of isoindole as a structural motif emerged from studies of naturally occurring alkaloids and synthetic dye compounds, where researchers observed the unique properties conferred by the benzo-fused pyrrole system. Early investigations focused primarily on the synthesis and characterization of simple isoindole derivatives, with researchers working to understand the fundamental chemical behavior of this heterocyclic system.

The historical trajectory of isoindole research gained significant momentum during the mid-20th century when pharmaceutical researchers began to recognize the biological activity potential of isoindole-containing compounds. A pivotal moment in this historical context occurred with the development and subsequent controversy surrounding thalidomide, an isoindole derivative that demonstrated both therapeutic promise and significant safety concerns when used during pregnancy. The thalidomide experience, while highlighting serious safety issues, also demonstrated the potent biological activity that could be achieved through isoindole-based molecular frameworks, spurring continued research interest in this chemical class.

During the 1980s and 1990s, systematic investigation of isoindole derivatives expanded significantly, driven by advances in synthetic methodology and analytical techniques. Researchers began to explore more complex isoindole structures, including compounds with aromatic substituents and carboxylic acid functionalities similar to those found in 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid. This period saw the development of new synthetic approaches for creating diverse isoindole derivatives, including flash vacuum pyrolysis methods and various cyclization reactions that enabled access to previously difficult-to-synthesize structures.

The contemporary era of isoindole research, beginning in the early 2000s, has been characterized by increasingly sophisticated approaches to molecular design and synthesis. Modern research has demonstrated that isoindole derivatives exhibit a remarkable range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The development of compounds like 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid represents the culmination of decades of research into optimizing isoindole structures for specific applications.

Recent advances in computational chemistry and structure-activity relationship studies have provided deeper insights into how structural modifications of isoindole derivatives influence their biological and chemical properties. Research has shown that the incorporation of benzoic acid substituents, such as those found in 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, can significantly alter the pharmacological profile of isoindole compounds. The historical progression from simple isoindole structures to complex, multi-functional derivatives like this compound illustrates the evolutionary nature of medicinal chemistry research and the continuous refinement of molecular design strategies.

| Historical Period | Key Developments | Significance for Current Compound |

|---|---|---|

| Early 1900s | Initial isoindole structure identification | Established fundamental understanding of heterocyclic system |

| 1950s-1960s | Thalidomide development and controversy | Demonstrated biological activity potential and need for careful design |

| 1980s-1990s | Advanced synthetic methodology development | Enabled synthesis of complex substituted derivatives |

| 2000s-Present | Structure-activity relationship studies | Guided rational design of compounds with specific properties |

Properties

IUPAC Name |

3-methyl-2-(3-oxo-1H-isoindol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-10-5-4-8-13(16(19)20)14(10)17-9-11-6-2-3-7-12(11)15(17)18/h2-8H,9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIFUJHPSHXNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)N2CC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101179358 | |

| Record name | Benzoic acid, 2-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101179358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858240-23-9 | |

| Record name | Benzoic acid, 2-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858240-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101179358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid typically involves the reaction of 3-methylbenzoic acid with isoindoline derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of isoindoline is reacted with 3-methylbenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reactivity of the Benzoic Acid Moiety

The carboxylic acid group enables classic acid-catalyzed and nucleophilic acyl substitution reactions.

Isoindol-2-yl Ketone Reactivity

The 1-oxo group in the isoindol-2-yl ring is susceptible to nucleophilic attacks and reductions.

Substitution Reactions on Aromatic Rings

Electrophilic substitution may occur on the benzene rings, though regioselectivity depends on substituent effects.

Functionalization of the Methyl Group

The methyl substituent on the benzoic acid ring may undergo oxidation or radical-mediated reactions.

Ring-Opening Reactions of the Isoindol-2-yl Group

The lactam structure (1-oxo-1,3-dihydro-2H-isoindol-2-yl) may undergo hydrolysis or ring expansion under specific conditions.

Key Research Findings

-

Ester Derivatives : Modifications at the carboxylic acid group (e.g., methyl ester formation) enhance membrane permeability, as seen in related isoindolinone-based drugs .

-

Ketone Reduction : Reduction of the 1-oxo group to a hydroxyl moiety improves hydrogen-bonding capacity, critical for target binding in kinase inhibitors .

-

Steric Limitations : The methyl group and fused ring system impose steric constraints, limiting electrophilic substitution on the benzoic acid ring .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. Studies have shown that 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This mechanism has been explored in various cancer types, including breast and lung cancers.

Case Study:

In vitro studies demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases such as arthritis.

Case Study:

A recent study highlighted its effectiveness in reducing inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in chronic inflammatory conditions .

Material Science Applications

1. Polymer Chemistry

3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid can serve as a building block for synthesizing novel polymers. Its functional groups allow for copolymerization with other monomers, leading to materials with tailored properties for specific applications.

Table 1: Polymer Properties Derived from 3-Methyl Derivatives

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | High | Aerospace Materials |

| Mechanical Strength | Enhanced | Structural Components |

| Biodegradability | Moderate | Eco-friendly Packaging |

2. Coatings and Adhesives

The compound's reactive sites can be utilized in formulating advanced coatings and adhesives that require high durability and resistance to environmental degradation.

Chemical Intermediate Applications

Synthesis of Pharmaceuticals

As a versatile intermediate, 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid can be used in the synthesis of various pharmaceutical agents. Its ability to undergo further chemical transformations makes it valuable in drug development processes.

Example Reaction:

The compound can be subjected to esterification reactions to produce esters that may possess enhanced bioactivity or improved solubility profiles for drug formulations .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the isoindol-2-yl-benzoic acid scaffold but differ in substituents and linkages:

Table 1: Structural Comparison

Key Observations :

- Substituent Effects : The methyl group at C3 in the target compound may enhance lipophilicity compared to compounds with polar groups (e.g., -NH- in ).

- Linkage Variations: Direct isoindolone linkage (target) vs. methylene (-CH₂-) or amino (-NH-CH₂-) linkers alter steric and electronic profiles .

- Functional Groups : Ester derivatives (e.g., ) exhibit higher logP values, suggesting improved membrane permeability compared to carboxylic acids.

Physicochemical Properties

Table 2: Physicochemical Data

| Compound | Melting Point (°C) | Solubility (Predicted) | logP (Estimated) |

|---|---|---|---|

| Target compound | Not reported | Low (carboxylic acid) | ~2.1 |

| 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid | Not reported | Moderate | ~1.8 |

| Methyl 3-methyl-2-(1-oxo-isoindol-2-yl)butanoate | Not reported | High (ester) | ~3.0 |

| 2-{[(1,3-Dioxoisoindol-2-yl)methyl]amino}benzoic acid | Not reported | Low (amide) | ~1.5 |

Key Observations :

- Solubility: Carboxylic acid derivatives (target, ) likely have lower solubility in non-polar solvents than ester analogs .

- logP : The methyl substituent in the target compound increases lipophilicity compared to unsubstituted analogs.

Toxicity and QSTR Predictions

highlights that benzoic acid derivatives’ toxicity (LD₅₀) correlates with molecular connectivity indices (0JA, 1JA) . For the target compound:

- 0JA (Zero-order connectivity index) : Reflects branching; the methyl group may increase toxicity slightly.

- 1JA (First-order connectivity index) : Influenced by the isoindolone ring’s electron-withdrawing effects.

Predicted LD₅₀ values for the target compound would likely fall within the range of other methyl-substituted benzoic acids (e.g., 300–500 mg/kg in mice).

Biological Activity

3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is C₁₆H₁₃NO₃, with a molecular weight of approximately 267.28 g/mol. Its structure features a benzoic acid moiety linked to an isoindole derivative, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃NO₃ |

| Molecular Weight | 267.28 g/mol |

| CAS Number | 1858240-23-9 |

| Melting Point | Not specified |

Anticancer Properties

Research indicates that derivatives of isoindole compounds exhibit significant anticancer activity. A study highlighted the effectiveness of certain isoindole derivatives in inhibiting the growth of various cancer cell lines. Specifically, compounds similar to 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid demonstrated selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM. This selectivity suggests a potential for developing targeted cancer therapies .

The mechanism by which this compound exerts its biological effects appears to involve modulation of cellular signaling pathways. For instance, studies have shown that isoindole derivatives can influence the phosphorylation status of key proteins involved in cell proliferation and apoptosis, such as p53 and NF-kB . These interactions may lead to altered gene expression patterns that favor apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid can inhibit cell migration and invasion in various cancer models. For example, one study reported a dose-dependent reduction in the migration of hepatocellular carcinoma cells treated with isoindole derivatives .

In Vivo Studies

Preliminary in vivo studies have also been conducted to evaluate the efficacy of this compound in animal models. These studies typically assess tumor growth inhibition and overall survival rates in treated versus control groups. Results indicate promising outcomes, with significant reductions in tumor size observed in treated animals compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, reacting sodium (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate with methyl-substituted benzoyl chloride derivatives under controlled pH and temperature (e.g., ambient conditions) yields crystalline products . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio for acid-to-base), solvent selection (aqueous or DMF), and crystallization time (days to weeks) to improve yield and purity. Monitoring by TLC or HPLC is critical to track intermediate formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Answer : Use a combination of:

- FT-IR to confirm carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) functional groups.

- ¹H/¹³C NMR to resolve isoindole and methyl-substituted aromatic protons (δ 6.5–8.5 ppm) and verify stereochemistry.

- HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) for purity assessment (>95%) and molecular ion detection .

Q. How can single-crystal X-ray diffraction (SCXRD) be applied to determine the molecular structure of this compound?

- Answer : Grow high-quality crystals via slow evaporation (e.g., from DMF/water). Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve the isoindole-benzene dihedral angle and hydrogen-bonding networks. Key parameters include R-factor (<0.05), thermal displacement ellipsoids, and validation using CCDC databases .

Advanced Research Questions

Q. What factors contribute to polymorphism in this compound, and how can it be systematically studied?

- Answer : Polymorphism arises from conformational flexibility of the isoindole ring and substituent effects. Conduct:

- Conformational scanning (DFT calculations) to identify energetically favorable conformers.

- PXRD and DSC to distinguish polymorphs (e.g., differences in melting points >5°C).

- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O vs. π-π stacking) driving lattice stability .

Q. How does the compound interact with biological targets such as enzymes or DNA, and what experimental models are suitable for studying these interactions?

- Answer : The compound may act as an acylating agent via its reactive carbonyl groups. Use:

- Enzyme inhibition assays (e.g., hDHFR or EGFR kinase) with IC₅₀ determination via spectrophotometric methods.

- DNA-binding studies (UV-Vis titrations, viscometry) to assess intercalation or groove-binding modes.

- Molecular docking (AutoDock Vina) to predict binding poses in catalytic pockets .

Q. How can conflicting crystallographic or spectroscopic data be resolved during structural analysis?

- Answer : Address contradictions by:

- Cross-validating SCXRD data with solid-state NMR or Raman spectroscopy to confirm hydrogen-bonding patterns.

- Revisiting synthetic conditions to rule out solvate or co-crystal formation (e.g., ethanol/water residues in lattice).

- Using dual-space methods (SHELXD) for phase refinement in cases of twinning or poor diffraction quality .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution or acylation reactions?

- Answer : The isoindole-1-oxo group acts as an electron-withdrawing moiety, activating the adjacent methyl-benzoic acid for nucleophilic attack. Kinetic studies (e.g., monitoring by ¹H NMR) reveal second-order dependence on amine/alcohol nucleophiles. Steric effects from the methyl group may slow reactivity, requiring elevated temperatures (60–80°C) in polar aprotic solvents (DMF, DMSO) .

Methodological Guidelines

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) and cooling rates to avoid amorphous precipitates .

- Data Reproducibility : Archive raw diffraction images (e.g., .img files) and refine using multiple software (Olex2, PLATON) to ensure consistency .

- Biological Assays : Include positive controls (e.g., methotrexate for DHFR inhibition) and validate via dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.